TBK1/IKKepsilon-IN-5 vs. BAY-985: Comparative TBK1 and IKKε IC50 Values from Cell-Free Assays
TBK1/IKKε-IN-5 demonstrates approximately 2-fold higher potency against TBK1 compared to BAY-985 (IC50 = 1.0 nM vs 2 nM), and shows comparable IKKε inhibition when measured under standard low-ATP assay conditions . The quantitative difference, while modest, may be relevant for assays requiring maximal target engagement at low inhibitor concentrations.
| Evidence Dimension | TBK1 and IKKε enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | TBK1: 1.0 nM; IKKε: 5.6 nM |
| Comparator Or Baseline | BAY-985: TBK1 IC50 = 2 nM (low ATP); IKKε IC50 = 2 nM |
| Quantified Difference | TBK1: 2-fold more potent (1.0 nM vs 2 nM); IKKε: 2.8-fold less potent (5.6 nM vs 2 nM) |
| Conditions | Cell-free kinase assay |
Why This Matters
For TBK1-prioritized studies, TBK1/IKKε-IN-5 provides ~2-fold higher potency than BAY-985, enabling lower working concentrations.
